5-Ethyl-2-pyridine Ethanol-d4

Übersicht

Beschreibung

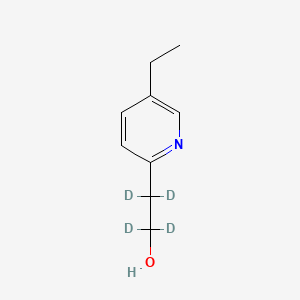

5-Ethyl-2-pyridine Ethanol-d4 is a deuterated compound with the molecular formula C9H9D4NO and a molecular weight of 155.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Wirkmechanismus

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.

Vorbereitungsmethoden

The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves several steps. One common method includes the deuteration of 5-Ethyl-2-pyridine Ethanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source . The reaction is carried out under controlled conditions to ensure complete deuteration. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .

Analyse Chemischer Reaktionen

5-Ethyl-2-pyridine Ethanol-d4 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-pyridine Ethanol-d4 has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

5-Ethyl-2-pyridine Ethanol-d4 can be compared with other similar compounds, such as:

5-Ethyl-2-pyridine Ethanol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium atoms.

5-Ethyl-2-methylpyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.

4-Thiazolidinones from 5-Ethyl-2-pyridine Ethanol: These compounds exhibit antibacterial, antifungal, and antitubercular activities, highlighting the versatility of the pyridine scaffold.

The uniqueness of this compound lies in its deuterium content, which enhances its stability and provides valuable insights into chemical and biological processes .

Biologische Aktivität

5-Ethyl-2-pyridine Ethanol-d4 (CAS No. 1189881-19-3) is a deuterated derivative of 5-Ethyl-2-pyridine ethanol, primarily used in research and as an intermediate in the synthesis of pharmaceutical compounds, notably Pioglitazone Hydrochloride. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO and features a pyridine ring substituted with an ethyl group and a hydroxyl group. The deuteration enhances its utility in various analytical techniques, such as NMR spectroscopy, allowing for more precise tracking of metabolic pathways.

The biological activity of this compound is largely attributed to its role as a metabolic precursor in the synthesis of Pioglitazone, a thiazolidinedione used for managing type 2 diabetes. Pioglitazone acts primarily as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing insulin sensitivity and glucose metabolism. The metabolic transformation involving this compound is crucial for the pharmacodynamics of Pioglitazone.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Synthesis and Pharmacokinetics :

A study highlighted the synthesis pathway of Pioglitazone from this compound, demonstrating its role in enhancing the drug's bioavailability and efficacy in diabetic models. The pharmacokinetic profile showed improved absorption rates when administered in conjunction with this compound . -

Neuroprotective Effects :

In vitro studies using neuronal cell lines indicated that derivatives of 5-Ethyl-2-pyridine could reduce oxidative stress markers, suggesting potential neuroprotective effects. These findings align with broader research on pyridine compounds and their impact on neuronal health . -

Antimicrobial Studies :

Although direct studies on this compound are sparse, related compounds have shown promising results against various bacterial strains. For instance, research into similar pyridine derivatives revealed significant antibacterial activity through mechanisms involving disruption of bacterial cell walls .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMXIPHUCDRAS-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661966 | |

| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189881-19-3 | |

| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.